An In-Depth Technical Guide to 3-Bromofluoranthene: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 3-Bromofluoranthene: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of 3-Bromofluoranthene, a brominated polycyclic aromatic hydrocarbon (PAH). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and known biological effects. The guide includes generalized experimental protocols for its synthesis and characterization, alongside a detailed discussion of its impact on cellular signaling pathways.
Chemical Identity and Physicochemical Properties
3-Bromofluoranthene is a derivative of fluoranthene, a PAH formed during the incomplete combustion of organic matter.[1] The introduction of a bromine atom to the fluoranthene core significantly alters its chemical and physical properties.
Chemical Structure
The chemical structure of 3-Bromofluoranthene is characterized by a bromine atom substituted on the 3-position of the fluoranthene backbone, which consists of a benzene and a naphthalene ring fused by a five-membered ring.[1][2]
Table 1: Chemical Identifiers for 3-Bromofluoranthene
| Identifier | Value |
| IUPAC Name | 3-bromofluoranthene[3] |
| CAS Number | 13438-50-1[3] |
| Molecular Formula | C₁₆H₉Br[3] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br[3] |
| InChI | InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H[3] |
| InChIKey | WCXFCLXZMIFHBU-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of 3-Bromofluoranthene are summarized in the table below. While some properties are determined experimentally, others are computationally predicted.
Table 2: Physicochemical Properties of 3-Bromofluoranthene
| Property | Value | Source |
| Molecular Weight | 281.15 g/mol | [3] |
| Appearance | Light yellow to amber to dark green powder/crystal | Vendor Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | Vendor Data |
| XLogP3 (Computed) | 5.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Storage | Sealed in a dry place at room temperature | Vendor Data |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and characterization of 3-Bromofluoranthene are not widely available in the peer-reviewed literature. However, this section provides generalized methodologies based on standard practices for polycyclic aromatic hydrocarbons.
Synthesis
A common method for the synthesis of brominated PAHs is the direct bromination of the parent hydrocarbon.
Generalized Protocol for Bromination of Fluoranthene:
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Dissolution: Dissolve fluoranthene in a suitable inert solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride) in a round-bottom flask.
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to the solution.
-
Bromine Addition: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the reaction mixture at a controlled temperature, typically at or below room temperature. The reaction is usually performed in the dark to prevent radical side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the excess bromine with a reducing agent solution, such as aqueous sodium thiosulfate.
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Workup: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield pure 3-Bromofluoranthene.
Caption: A generalized workflow for the synthesis of 3-Bromofluoranthene.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
Melting Point Determination: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound, whereas a broad and depressed melting range indicates the presence of impurities.[4][5]
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Load a small amount of the dried, powdered sample into a capillary tube.
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Place the tube in a melting point apparatus.
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Heat the sample rapidly to get an approximate melting range, then repeat with a slower heating ramp (1-2 °C/min) for an accurate measurement.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum of 3-Bromofluoranthene is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the nine distinct aromatic protons.[6] The number of signals, their chemical shifts, and their coupling patterns would confirm the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[7] For 3-Bromofluoranthene, the spectrum is expected to show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).[8] A C-Br stretching frequency would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[9] PubChem indicates that an FTIR spectrum has been recorded for this compound using a KBr wafer technique.[3]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₆H₉Br). The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Caption: A standard workflow for the characterization of a synthesized compound.
Biological Activity and Toxicology
Recent research has highlighted the biological activity of 3-Bromofluoranthene, particularly its effects on the vascular endothelium. It is considered a hazardous substance that can lead to endothelial dysfunction.[10]
Pro-inflammatory Effects and Oxidative Stress
3-Bromofluoranthene has been shown to induce vascular endothelial dysfunction through a pro-inflammatory pathway involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling cascades.[10] The compound also triggers the generation of intracellular Reactive Oxygen Species (ROS).[10]
This increase in ROS is associated with the downregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[10] In response to the oxidative stress, the cell attempts a compensatory upregulation of antioxidant enzymes and Heme Oxygenase-1 (HO-1) through the activation of the Nrf-2 transcription factor.[10] However, this response appears insufficient to reverse the vascular endothelial dysfunction caused by 3-Bromofluoranthene.[10]
Table 3: Summary of Toxicological Profile for 3-Bromofluoranthene
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[3] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319)[3] |
| Vascular Toxicity | Induces vascular endothelial dysfunction[10] |
| Oxidative Stress | Induces intracellular ROS generation[10] |
Signaling Pathways
The molecular mechanisms underlying the toxicity of 3-Bromofluoranthene involve key cellular signaling pathways.
Caption: 3-Bromofluoranthene induces inflammation via the MAPK/NF-κB pathway.[10]
The generation of ROS by 3-Bromofluoranthene and the subsequent cellular response is another critical aspect of its toxicity.
Caption: 3-Bromofluoranthene induces ROS, leading to a cellular stress response.[10]
Conclusion
3-Bromofluoranthene is a polycyclic aromatic hydrocarbon with emerging toxicological significance. While comprehensive data on its physicochemical properties and synthesis are still being established, recent studies have provided crucial insights into its biological activity. Its ability to induce vascular endothelial dysfunction through pro-inflammatory signaling and oxidative stress underscores its potential as a hazardous environmental agent. Further research is warranted to fully elucidate its toxicological profile and to explore the potential therapeutic applications of targeting the pathways it affects. This guide serves as a foundational resource for scientists and researchers working with this compound and related PAHs.
References
- 1. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromofluoranthene | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. compoundchem.com [compoundchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. researchgate.net [researchgate.net]
